molecular formula C23H23N3O5S2 B12467576 N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide

N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B12467576
M. Wt: 485.6 g/mol
InChI Key: WNPTTXJVWHMORB-UHFFFAOYSA-N
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Description

N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with phenylsulfonyl and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of phenylsulfonyl chloride with piperazine to form phenylsulfonylpiperazine. This intermediate is then reacted with 4-isocyanatobenzenesulfonamide to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
  • N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide

Uniqueness

N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H23N3O5S2

Molecular Weight

485.6 g/mol

IUPAC Name

N-[4-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H23N3O5S2/c27-23(25-15-17-26(18-16-25)33(30,31)22-9-5-2-6-10-22)19-11-13-20(14-12-19)24-32(28,29)21-7-3-1-4-8-21/h1-14,24H,15-18H2

InChI Key

WNPTTXJVWHMORB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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